3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine
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Overview
Description
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dibromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine typically involves multi-step organic reactionsThe benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to remove the bromine atoms or reduce the sulfonyl group to a sulfinyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions .
Scientific Research Applications
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar sulfonyl functionality.
Benzenesulfonyl chloride: Used in similar sulfonylation reactions but lacks the quinoline core.
N-Butyl-Benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is unique due to its combination of a quinoline core with benzenesulfonyl and dibromo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(Benzenesulfonyl)-6,8-dibromoquinolin-2-amine is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline and its derivatives are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 395.12 g/mol
- Solubility : Soluble in organic solvents; moderate solubility in water.
- Log P : Indicates moderate lipophilicity, which is beneficial for membrane permeability.
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and antiviral properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Bacillus subtilis | 15 |
Escherichia coli | 25 |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.
Anticancer Activity
The anticancer potential of this compound was evaluated using several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values of approximately 12 µM for MCF-7 cells and 18 µM for A549 cells.
The mechanism appears to involve apoptosis induction through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.
Antiviral Activity
The antiviral activity was assessed against several viruses, including influenza and dengue virus. Notably, the compound demonstrated an IC50 of 4.5 µM against dengue virus serotype 2 (DENV2), suggesting it may inhibit viral replication at an early stage in the viral lifecycle.
Case Studies
-
Case Study on Anticancer Effects :
A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis (Caspase 3 activation). -
Antimicrobial Synergy :
Another study investigated the combination of this compound with standard antibiotics against resistant strains of Staphylococcus aureus. The results indicated a synergistic effect when combined with vancomycin, reducing the MIC by half.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,8-dibromoquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2S/c16-10-6-9-7-13(15(18)19-14(9)12(17)8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJNJPPNXROFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.